molecular formula C14H13ClO5 B1205174 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid CAS No. 840479-48-3

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B1205174
CAS No.: 840479-48-3
M. Wt: 296.7 g/mol
InChI Key: WSENSGWXVHWIOS-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a synthetic organic compound with the molecular formula C14H13ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 6-chloro-4-ethyl-2-oxo-2H-chromene-7-ol with 2-bromopropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Its effects are mediated through the binding to specific proteins and altering their function, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and ethyl groups, along with the coumarin core, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7(2)14(17)18/h4-7H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENSGWXVHWIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349799
Record name 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840479-48-3
Record name 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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